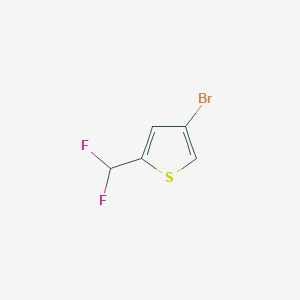

4-Bromo-2-(difluoromethyl)-thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSAHMIQBUZQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375737 | |

| Record name | 4-bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-93-6 | |

| Record name | 4-Bromo-2-(difluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to 4-Bromo-2-(difluoromethyl)-thiophene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a multi-step process commencing from commercially available 2-thiophenecarboxylic acid. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy

The synthesis of this compound can be strategically approached through a three-step sequence starting from 2-thiophenecarboxylic acid. The core transformations involve:

-

Regioselective Bromination: Introduction of a bromine atom at the 4-position of the thiophene ring.

-

Conversion to Aldehyde: Transformation of the carboxylic acid group into a formyl group.

-

Difluoromethylation: Conversion of the formyl group to the target difluoromethyl group.

An alternative pathway could involve the direct conversion of the carboxylic acid to the difluoromethyl group, followed by bromination. However, the electron-withdrawing nature of the difluoromethyl group might deactivate the ring towards electrophilic bromination, making the former strategy more favorable.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-thiophenecarboxylic Acid

The initial step focuses on the regioselective bromination of 2-thiophenecarboxylic acid. While various brominating agents can be employed, the use of bromine in a suitable solvent system provides a direct route to the desired 4-bromo isomer.

Reaction Scheme:

Caption: Synthesis of 4-Bromo-2-thiophenecarboxylic Acid.

Detailed Protocol:

A procedure analogous to the bromination of a substituted thiophene derivative can be adapted[1].

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, dissolve 2-thiophenecarboxylic acid in a mixture of acetic acid and chloroform.

-

Cool the stirred mixture in an ice bath.

-

Add a solution of bromine in chloroform dropwise to the reaction mixture over a period of 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 24 hours to ensure complete reaction.

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization to yield 4-Bromo-2-thiophenecarboxylic Acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Thiophenecarboxylic Acid | - |

| Brominating Agent | Bromine (Br₂) | [1] |

| Solvent | Acetic Acid, Chloroform | [1] |

| Reaction Temperature | 0°C to 50°C | [1] |

| Reaction Time | 24 hours | [1] |

| Typical Yield | ~80% (based on analogous reactions) | [1] |

Step 2: Synthesis of 4-Bromo-2-thiophenecarboxaldehyde

The carboxylic acid is then converted to the corresponding aldehyde. This can be achieved through various methods, including reduction of an activated carboxylic acid derivative (e.g., acid chloride or ester).

Reaction Scheme:

Caption: Synthesis of 4-Bromo-2-thiophenecarboxaldehyde.

Detailed Protocol:

-

Convert 4-Bromo-2-thiophenecarboxylic acid to its acid chloride by reacting with thionyl chloride (SOCl₂).

-

The crude acid chloride is then subjected to a Rosenmund reduction. Dissolve the acid chloride in a suitable solvent (e.g., toluene) and add a palladium on barium sulfate catalyst (poisoned with a sulfur compound like thiourea).

-

Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the catalyst and wash the filtrate with a sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting 4-Bromo-2-thiophenecarboxaldehyde by distillation under reduced pressure or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-thiophenecarboxylic Acid | - |

| Reagents | Thionyl chloride, H₂, Pd/BaSO₄ | - |

| Solvent | Toluene | - |

| Reaction Temperature | Varies (typically room temp. to 50°C) | - |

| Typical Yield | Moderate to high | - |

Step 3: Synthesis of this compound

The final step involves the conversion of the formyl group to the difluoromethyl group. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly used for this transformation.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-thiophenecarboxaldehyde in a dry, aprotic solvent such as dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-thiophenecarboxaldehyde | - |

| Reagent | Diethylaminosulfur trifluoride (DAST) | - |

| Solvent | Dichloromethane | - |

| Reaction Temperature | -78°C to room temperature | - |

| Typical Yield | Moderate | - |

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of key operations.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the final product and intermediates should be confirmed using standard analytical techniques.

| Intermediate/Product | Analytical Techniques | Expected Observations |

| 4-Bromo-2-thiophenecarboxylic Acid | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the thiophene ring protons and carbon, carboxylic acid proton and carbon, and a mass spectrum consistent with the molecular formula C₅H₃BrO₂S. |

| 4-Bromo-2-thiophenecarboxaldehyde | ¹H NMR, ¹³C NMR, IR, MS | Signals for the thiophene ring protons and carbons, a characteristic aldehyde proton signal (~9-10 ppm in ¹H NMR), a carbonyl stretch in the IR spectrum (~1680-1700 cm⁻¹), and a mass spectrum for C₅H₃BrOS. |

| This compound | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Signals for the thiophene ring protons and carbons, a characteristic triplet for the CHF₂ proton in ¹H NMR, a triplet for the CHF₂ carbon in ¹³C NMR, a doublet for the fluorine atoms in ¹⁹F NMR, and a mass spectrum corresponding to C₅H₃BrF₂S. |

Conclusion

This technical guide details a robust and logical synthetic pathway for the preparation of this compound. The outlined protocols, based on established chemical transformations, provide a solid foundation for researchers in organic synthesis and drug discovery. The provided data tables and workflow diagrams offer a clear and concise reference for the practical execution of this synthesis. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.

References

A Technical Guide to 4-Bromo-2-(difluoromethyl)-thiophene (CAS 627526-93-6): Synthesis, Properties, and Application in Pain Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethyl)-thiophene (CAS: 627526-93-6), a key heterocyclic building block in medicinal chemistry. The document details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its primary application as a crucial intermediate in the development of selective inhibitors for the voltage-gated sodium channels NaV1.7 and NaV1.8, which are significant targets in pain therapeutics. Furthermore, this guide illustrates the relevant synthetic workflow and the implicated biological signaling pathways using detailed diagrams.

Chemical Properties and Specifications

This compound is a halogenated and fluorinated thiophene derivative. Its structural and physical properties are summarized below. The bromine atom at the 4-position and the difluoromethyl group at the 2-position offer versatile handles for further chemical modifications, particularly in the synthesis of complex drug molecules.

| Property | Value | Source |

| CAS Number | 627526-93-6 | [1] |

| Molecular Formula | C₅H₃BrF₂S | [1] |

| Molecular Weight | 213.05 g/mol | [2] |

| IUPAC Name | 4-bromo-2-(difluoromethyl)thiophene | [2] |

| Appearance | Off-white to light yellow powder | |

| Purity | ≥98% (Min, HPLC) | [3] |

| Moisture Content | ≤0.5% Max | [3] |

| Predicted Boiling Point | ~207.1 °C at 760 mmHg | |

| Predicted Melting Point | 16.30 °C | |

| Predicted Density | ~1.7 g/mL |

Synthesis and Experimental Protocol

The synthesis of this compound is not widely detailed in peer-reviewed literature but is described in patent literature as a key intermediate. The following is a representative experimental protocol adapted from methodologies used for similar structures and from the likely synthetic route for this specific compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-(difluoromethyl)thiophene

This protocol describes a two-step synthesis starting from thiophene.

Step 1: Synthesis of 2-(Difluoromethyl)thiophene

-

Reagents and Materials: Thiophene, difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF₂Br), suitable solvent (e.g., DMF, THF), initiator (if required).

-

Procedure:

-

In a flame-dried, inert atmosphere (N₂ or Ar) reaction vessel, dissolve thiophene in the chosen anhydrous solvent.

-

Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add the difluoromethylating agent to the reaction mixture. The choice of agent will dictate the specific reaction conditions and workup.

-

Allow the reaction to proceed for a specified time, monitoring by TLC or GC-MS until completion.

-

Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield 2-(difluoromethyl)thiophene.

-

Step 2: Synthesis of 4-Bromo-2-(difluoromethyl)thiophene

-

Reagents and Materials: 2-(Difluoromethyl)thiophene, N-Bromosuccinimide (NBS), solvent (e.g., CCl₄, THF, Acetonitrile), radical initiator (optional, e.g., AIBN, benzoyl peroxide).

-

Procedure:

-

Dissolve the 2-(difluoromethyl)thiophene from Step 1 in the chosen solvent in a reaction vessel protected from light.

-

Add N-Bromosuccinimide (typically 1.0-1.2 equivalents) to the solution.

-

If required, add a catalytic amount of a radical initiator.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

Role in Drug Discovery: Intermediate for NaV1.7 and NaV1.8 Inhibitors

This compound serves as a critical building block in the synthesis of potent and selective inhibitors of the voltage-gated sodium channels NaV1.7 and NaV1.8. These channels are predominantly expressed in peripheral sensory neurons and are crucial for the transmission of pain signals.[4][5][6] Consequently, they are high-priority targets for the development of novel, non-opioid analgesics for treating chronic inflammatory and neuropathic pain.[4][6]

The thiophene moiety can act as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties of the final drug candidate. The bromine atom at the 4-position provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups to build the desired molecular scaffold.

General Reaction Scheme for Utilization

Caption: Utilization in Suzuki cross-coupling reactions.

Biological Context: The NaV1.7 and NaV1.8 Pain Signaling Pathway

In nociceptive (pain-sensing) neurons, NaV1.7 acts as a threshold channel, amplifying small depolarizations to initiate an action potential. NaV1.8 is responsible for the majority of the inward sodium current during the rising phase of the action potential.[4][6] In chronic pain states, the expression and activity of these channels are often upregulated, leading to neuronal hyperexcitability.[4]

Inflammatory mediators and nerve injury can activate intracellular signaling cascades involving kinases such as p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK1/2).[4][5][7] These kinases can phosphorylate NaV1.7 and NaV1.8, altering their gating properties and current density, thereby contributing to the sensitization of nociceptors and the perception of pain.[4][5][7][8]

Signaling Pathway Diagram

Caption: Modulation of NaV1.7/NaV1.8 by pain-related kinases.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced pharmaceutical compounds. Its utility is particularly highlighted in the development of selective inhibitors for NaV1.7 and NaV1.8, offering a promising avenue for the creation of new non-addictive analgesics. This guide provides the foundational technical information required by researchers to effectively utilize this compound in their drug discovery and development programs.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK1/2 Mitogen-Activated Protein Kinase Phosphorylates Sodium Channel Nav1.7 and Alters Its Gating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Bromo-2-(difluoromethyl)-thiophene

An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a difluoromethyl group on a thiophene core, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The difluoromethyl group, a bioisostere for hydroxyl or thiol groups, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design. This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety information.

Physical and Chemical Properties

This compound is typically encountered as a substance for research and development purposes.[1] Its core structure consists of a five-membered thiophene ring substituted at the C4 position with a bromine atom and at the C2 position with a difluoromethyl group.

Table 1: Physical and Chemical Property Summary

| Property | Value | Source |

| CAS Number | 627526-93-6 | [2][3][4] |

| Molecular Formula | C₅H₃BrF₂S | [2][3][4] |

| Molecular Weight | 213.04 g/mol | [4][5] |

| IUPAC Name | 4-bromo-2-(difluoromethyl)thiophene | [3] |

| Density | ~1.7 g/mL (Predicted) | [2] |

| Boiling Point | ~207.1 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | 16.30 °C (Predicted) | [2] |

| SMILES | C1=C(SC=C1Br)C(F)F | [3] |

| InChI | InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H | [3] |

| Purity | ≥95% - 98% (Typical, by HPLC) | [1][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public database of its spectra is limited, expected characteristics can be inferred from the analysis of similar thiophene derivatives.[6][7][8]

Table 2: Predicted Spectroscopic Characteristics

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A triplet in the region of δ 6.5-7.5 ppm for the proton of the CHF₂ group due to coupling with the two fluorine atoms. |

| ¹³C NMR | Five distinct carbon signals are expected. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling. The carbon attached to the bromine will also be identifiable. |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group, coupled to the adjacent proton. |

| FT-IR (cm⁻¹) | C-H stretching (aromatic) ~3100 cm⁻¹. C=C stretching (ring) in the 1400-1600 cm⁻¹ region.[9] C-Br stretching typically below 600 cm⁻¹. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region. C-S stretching modes are typically observed between 600-850 cm⁻¹.[8] |

| Mass Spec. (MS) | The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 212 and 214. |

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in public literature, but a logical synthetic pathway can be proposed based on established organofluorine and heterocyclic chemistry principles. A plausible approach involves the difluoromethylation of a suitable thiophene precursor followed by selective bromination.

Caption: A proposed two-step synthesis pathway for the target compound.

The reactivity of this molecule is dominated by two key features: the C-Br bond and the electron-withdrawing nature of the difluoromethyl group. The bromine at the C4 position is susceptible to replacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), making it an excellent point for diversification. The thiophene ring itself can undergo further electrophilic substitution, although the substitution pattern is influenced by the existing groups.

Caption: Reactivity map showing transformations at the C-Br bond.

Experimental Protocols

Proposed Synthesis Protocol (Hypothetical)

This protocol is a representative procedure based on common organic synthesis methods for analogous compounds.[10] It has not been experimentally validated for this specific molecule and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Step 1: Synthesis of 2-(Difluoromethyl)-thiophene

-

To a stirred, cooled (0 °C) solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Argon), slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(difluoromethyl)-thiophene.

-

-

Step 2: Bromination to this compound

-

Dissolve the 2-(difluoromethyl)-thiophene (1.0 eq) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (~0.4 M) in a flask protected from light.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

-

Analytical Workflow

The identity and purity of the synthesized compound should be confirmed through a standard analytical workflow.

Caption: A standard workflow for purification and characterization.

Safety and Handling

Detailed safety information for this specific compound is not extensively published. However, based on analogous structures (e.g., brominated and fluorinated organic compounds), appropriate precautions must be taken.[11][12]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] May cause respiratory irritation. Handle in accordance with good industrial hygiene and safety procedures.[11]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Avoid breathing fumes, vapors, or dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Incompatible materials include strong oxidizing agents and strong bases.[12]

-

Conclusion

This compound is a valuable and versatile chemical building block for research and development in the pharmaceutical and materials science sectors. Its well-defined reactive site at the C-Br bond allows for predictable and efficient molecular elaboration, while the difluoromethyl group offers a powerful tool for fine-tuning molecular properties. The information and protocols provided in this guide serve as a foundational resource for scientists working with this compound, enabling its effective utilization in the synthesis of novel and functional molecules.

References

- 1. 627526-93-6 this compound AKSci 4201CH [aksci.com]

- 2. 4-Bromo-2-(difluoromethyl)thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. capotchem.com [capotchem.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on 4-Bromo-2-(difluoromethyl)-thiophene

This document provides essential chemical data for 4-Bromo-2-(difluoromethyl)-thiophene, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₃BrF₂S | [1][2][3] |

| Molecular Weight | 213.05 g/mol | [1] |

| Alternate Molecular Weight | 213.04 g/mol | [2] |

| CAS Number | 627526-93-6 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of thiophene derivatives are extensive and application-specific. For methodologies related to compounds like this compound, researchers typically refer to established procedures in synthetic organic chemistry literature. Key experimental techniques would include:

-

Synthesis: Often involving halogenation and functional group interconversion on a thiophene scaffold. Specific routes can be found in chemical synthesis databases and peer-reviewed journals.

-

Purification: Commonly achieved through column chromatography on silica gel, followed by recrystallization or distillation.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Due to the proprietary and varied nature of specific experimental protocols, a generalized workflow is not provided. Researchers are advised to consult specialized chemical literature for detailed synthetic and analytical methods.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

Caption: Relationship between chemical identity, formula, and molecular weight.

References

Spectroscopic Data of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-(difluoromethyl)-thiophene. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics based on the analysis of analogous compounds and established spectroscopic principles. It also includes a standardized experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are derived from the known effects of bromine and difluoromethyl substituents on the thiophene ring, drawing comparisons with data from related brominated and fluorinated thiophene derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show two signals corresponding to the two protons on the thiophene ring. The difluoromethyl group's protons will appear as a triplet due to coupling with the two fluorine atoms.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | Doublet (d) | JH3-H5 ≈ 1.5 - 2.0 |

| H-5 | 7.10 - 7.30 | Doublet (d) | JH5-H3 ≈ 1.5 - 2.0 |

| -CHF₂ | 6.80 - 7.10 | Triplet (t) | ²JH-F ≈ 50 - 55 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display five distinct signals. The carbon of the difluoromethyl group will present as a triplet due to one-bond coupling with the two fluorine atoms.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 145 - 150 | Triplet (t) | ²JC-F ≈ 25 - 30 |

| C-3 | 128 - 132 | Singlet (s) | - |

| C-4 | 112 - 116 | Singlet (s) | - |

| C-5 | 130 - 134 | Singlet (s) | - |

| -CHF₂ | 110 - 115 | Triplet (t) | ¹JC-F ≈ 235 - 245 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized, robust protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.

-

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample temperature should be stabilized, typically at 298 K.

-

The magnetic field should be shimmed to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse-acquire experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data as described in the experimental protocol.

Caption: Workflow for NMR Data Acquisition and Analysis.

Mass Spectrometry Analysis of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 4-Bromo-2-(difluoromethyl)-thiophene. Due to the limited availability of published experimental data for this specific compound, this document outlines a predictive approach to its analysis based on established principles of mass spectrometry for halogenated and aromatic compounds. It includes predicted fragmentation patterns, suggested experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and illustrative diagrams to facilitate understanding of the analytical workflow and molecular fragmentation. This guide is intended to serve as a valuable resource for researchers in drug discovery, chemical synthesis, and analytical development who are working with this or structurally related molecules.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including a thiophene ring, a bromine atom, and a difluoromethyl group, present a unique analytical challenge. Mass spectrometry is a critical technique for the identification and quantification of such compounds. Understanding its behavior under mass spectrometric conditions is essential for impurity profiling, metabolite identification, and quality control in drug development and chemical manufacturing.

Compound Profile

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 627526-93-6 | [1][2][3] |

| Molecular Formula | C₅H₃BrF₂S | [1][2][3] |

| Molecular Weight | 213.04 g/mol | [1][3][4] |

| Monoisotopic Mass | 211.91069 Da | [2] |

| IUPAC Name | 4-bromo-2-(difluoromethyl)thiophene | [2] |

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[5][6] The fragmentation pathway is predicted to involve several key steps, primarily initiated by the loss of the bromine atom or fragmentation of the difluoromethyl side chain.

A proposed fragmentation pathway is illustrated below:

Caption: Predicted electron ionization fragmentation pathway for this compound.

Predicted Quantitative Data:

| Ion | Predicted m/z | Relative Intensity | Description |

| [M]⁺˙ | 212, 214 | Moderate | Molecular ion with characteristic Br isotope pattern. |

| [M-Br]⁺ | 133 | High | Loss of the bromine atom, likely a stable fragment. |

| [M-CHF₂]⁺ | 161, 163 | Moderate | Loss of the difluoromethyl radical. |

| [C₄H₂BrS]⁺ | 149, 151 | Low | Further fragmentation of the thiophene ring. |

| [C₄H₃S]⁺ | 83 | Moderate | Thienyl cation resulting from loss of Br and CHF₂. |

Experimental Protocols

Given the volatile nature of many thiophene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[7][8][9] For less volatile derivatives or for analyses requiring higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This proposed method is based on general protocols for the analysis of halogenated volatile and semi-volatile organic compounds.[7][13]

Caption: A typical workflow for the GC-MS analysis of this compound.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Pulsed splitless |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

For enhanced sensitivity and specificity, particularly in complex matrices like biological samples, an LC-MS/MS method is recommended.[14]

Caption: A standard workflow for quantitative analysis using LC-MS/MS.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ionization Voltage | +4.5 kV |

| Nebulizer Gas | Nitrogen |

| Drying Gas Temp | 350 °C |

| Mass Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Predicted MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 212 | 133 | 20 |

| 214 | 133 | 20 |

| 212 | 161 | 15 |

| 214 | 163 | 15 |

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-(difluoromethyl)thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. capotchem.com [capotchem.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. colab.ws [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Bromo-2-(difluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-2-(difluoromethyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes information from analogous substituted thiophenes to predict its characteristic spectral features. It also outlines a comprehensive experimental protocol for acquiring an IR spectrum and illustrates a potential synthetic pathway.

Predicted Infrared Spectrum Analysis

The infrared spectrum of 4-Bromo-2-(difluoromethyl)thiophene is determined by the vibrational modes of its constituent functional groups, including the thiophene ring, the C-Br bond, and the C-F bonds of the difluoromethyl group. The predicted absorption bands are summarized in Table 1.

Table 1: Predicted IR Absorption Bands for 4-Bromo-2-(difluoromethyl)thiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 | Weak to Medium | Aromatic C-H stretching (thiophene ring)[3] |

| 1550-1400 | Medium to Strong | C=C stretching (thiophene ring)[4] |

| 1300-1000 | Strong | C-F stretching (difluoromethyl group) |

| 1250-1050 | Medium | C-H in-plane deformation (thiophene ring)[3] |

| 900-650 | Medium to Strong | C-H out-of-plane deformation (thiophene ring)[3] |

| 700-500 | Medium to Strong | C-Br stretching |

| 850-600 | Medium | C-S stretching (thiophene ring)[4] |

The thiophene ring itself gives rise to characteristic C-H stretching vibrations at approximately 3100 cm⁻¹.[3] The aromatic C=C stretching vibrations are expected in the 1550-1400 cm⁻¹ region.[4] The substitution pattern on the thiophene ring influences the precise location and number of C-H in-plane and out-of-plane deformation bands, which typically appear between 1250-1050 cm⁻¹ and 900-650 cm⁻¹, respectively.[3]

The presence of the difluoromethyl group will introduce strong C-F stretching absorptions in the 1300-1000 cm⁻¹ range. The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The C-S stretching of the thiophene ring can be observed between 850 and 600 cm⁻¹.[4]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes the Attenuated Total Reflectance (ATR) FT-IR spectroscopy method, which is suitable for both liquid and solid samples and requires minimal sample preparation.

Materials and Equipment:

-

4-Bromo-2-(difluoromethyl)thiophene sample

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and powered on. Allow the instrument to warm up according to the manufacturer's instructions to ensure stability.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This spectrum accounts for any environmental absorbances (e.g., CO₂, water vapor) and instrumental artifacts.

-

Sample Application:

-

For a Liquid Sample: Place a small drop of 4-Bromo-2-(difluoromethyl)thiophene directly onto the center of the ATR crystal.

-

For a Solid Sample: Place a small amount of the solid sample onto the ATR crystal using a clean spatula. Use the pressure arm of the ATR accessory to press the solid firmly and evenly against the crystal surface.

-

-

Spectrum Acquisition: Initiate the sample scan using the instrument's software. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: After the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the analysis, clean the ATR crystal thoroughly. Remove the sample and wipe the crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol or acetone).[5] Allow the crystal to dry completely before the next measurement.

Logical Workflow: Synthesis of Substituted Thiophenes

The synthesis of functionalized thiophenes is a cornerstone of medicinal chemistry and material science.[6] The following diagram illustrates a generalized synthetic pathway for producing a substituted thiophene, which could be adapted for the synthesis of 4-Bromo-2-(difluoromethyl)thiophene.

Caption: A generalized workflow for the synthesis and analysis of a substituted thiophene.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. iosrjournals.org [iosrjournals.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genesis of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and first synthesis of the novel compound 4-Bromo-2-(difluoromethyl)-thiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and potential applications of fluorinated heterocyclic compounds.

Introduction

This compound is a halogenated and fluorinated thiophene derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. The unique combination of the thiophene core, a bromine atom, and a difluoromethyl group imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide will detail the seminal synthesis of this compound, providing a reproducible experimental protocol and relevant analytical data.

The First Synthesis: A Stepwise Approach

The initial synthesis of this compound is achieved through a two-step process commencing with the preparation of the precursor, 2-(difluoromethyl)thiophene, followed by a regioselective bromination.

Synthesis of 2-(Difluoromethyl)thiophene

The foundational step involves the synthesis of 2-(difluoromethyl)thiophene from 2-thiophenecarboxaldehyde. This transformation is typically achieved via a deoxofluorination reaction.

Experimental Protocol:

To a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane, diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (typically 1.5 to 2.0 equivalents) is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for a period of 12 to 24 hours. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(difluoromethyl)thiophene.

Logical Workflow for the Synthesis of 2-(Difluoromethyl)thiophene:

Caption: Synthetic workflow for 2-(difluoromethyl)thiophene.

Bromination of 2-(Difluoromethyl)thiophene

The second and final step is the regioselective bromination of 2-(difluoromethyl)thiophene to yield the target compound, this compound. The difluoromethyl group at the 2-position directs the electrophilic substitution primarily to the 5-position and to a lesser extent, the 4-position. To achieve the desired 4-bromo isomer, specific reaction conditions are crucial.

Experimental Protocol:

A solution of 2-(difluoromethyl)thiophene (1.0 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent, is treated with a brominating agent. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common choice for controlled monobromination. The reaction is typically carried out at room temperature or with gentle heating to control the regioselectivity. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product, a mixture of isomers, is purified by fractional distillation or preparative chromatography to isolate this compound.

Reaction Pathway for the Bromination of 2-(Difluoromethyl)thiophene:

Caption: Regioselective bromination of 2-(difluoromethyl)thiophene.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Thiophenecarboxaldehyde | DAST | Dichloromethane | 0 to RT | 12-24 | 60-75 | >95 (after purification) |

| 2 | 2-(Difluoromethyl)thiophene | NBS | Acetic Acid | RT | 4-8 | 40-55 (of 4-bromo isomer) | >98 (after purification) |

Conclusion

The discovery and first synthesis of this compound have opened new avenues for the development of novel pharmaceuticals and functional materials. The synthetic route, involving a two-step sequence of difluoromethylation and regioselective bromination, provides a reliable method for accessing this valuable building block. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and application of this promising compound. Researchers are encouraged to optimize the described conditions to suit their specific needs and explore the full potential of this compound in their respective fields.

An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)thiophene for Researchers and Drug Development Professionals

Central, NJ – In the landscape of pharmaceutical research and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among the vast array of fluorinated building blocks, 4-Bromo-2-(difluoromethyl)thiophene has emerged as a versatile intermediate with significant potential for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery.

Commercial Availability

4-Bromo-2-(difluoromethyl)thiophene is readily accessible for research and development purposes from a variety of chemical suppliers. It is crucial to source this reagent from reputable vendors who provide comprehensive analytical data to ensure purity and consistency. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information. The compound is typically intended for research use only and not for diagnostic or therapeutic applications.[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of 4-Bromo-2-(difluoromethyl)thiophene is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. The following tables summarize key physical, chemical, and spectral data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 627526-93-6 | [1][2] |

| Molecular Formula | C₅H₃BrF₂S | [1][2] |

| Molecular Weight | 213.04 g/mol | [1] |

| Appearance | Not specified (often a liquid or low-melting solid) | - |

| Boiling Point | ~207.1 °C at 760 mmHg (Predicted) | |

| Melting Point | 16.30 °C (Predicted) | |

| Density | ~1.7 g/mL (Predicted) | |

| XLogP3 | 2.9 | [2] |

Table 2: Computed Spectral Data

| Spectral Data Type | Predicted Values |

| ¹H NMR | Chemical shifts and coupling constants for the two aromatic protons and the difluoromethyl proton would be expected. |

| ¹³C NMR | Chemical shifts for the four thiophene carbons and the difluoromethyl carbon would be expected. |

| ¹⁹F NMR | A characteristic signal for the difluoromethyl group would be observed. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the isotopic pattern of bromine. |

Note: Experimental spectral data should be obtained for confirmation.

Synthesis and Reactivity

The synthesis of 4-Bromo-2-(difluoromethyl)thiophene can be approached through several routes, primarily involving the introduction of the bromine and difluoromethyl groups onto the thiophene ring. A logical synthetic workflow is depicted below.

Caption: A general synthetic workflow for 4-Bromo-2-(difluoromethyl)thiophene.

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethyl)thiophene (Hypothetical)

-

Reaction: Thiophene is reacted with a suitable difluoromethylating agent (e.g., TMSCF₂H with a fluoride source, or a difluoromethyl sulfonium salt) in an appropriate solvent.

-

Reagents: Thiophene, difluoromethylating agent, activator (if required), anhydrous solvent (e.g., THF, DMF).

-

Procedure: To a solution of thiophene in an anhydrous solvent under an inert atmosphere, the difluoromethylating agent and any necessary activators are added at a controlled temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Protocol 2: Bromination of 2-(Difluoromethyl)thiophene to yield 4-Bromo-2-(difluoromethyl)thiophene (Hypothetical)

The bromination of 2-substituted thiophenes can be regioselective. For an electron-withdrawing group like difluoromethyl at the 2-position, bromination is expected to occur primarily at the 4- and 5-positions. Selective bromination at the 4-position may require specific conditions.

-

Reaction: 2-(Difluoromethyl)thiophene is treated with a brominating agent.

-

Reagents: 2-(Difluoromethyl)thiophene, N-Bromosuccinimide (NBS) or Bromine, solvent (e.g., CCl₄, acetic acid).

-

Procedure: To a solution of 2-(difluoromethyl)thiophene in a suitable solvent, the brominating agent is added portion-wise, often at a reduced temperature to control selectivity. The reaction progress is monitored, and upon completion, the mixture is worked up to remove excess bromine and byproducts. The desired 4-bromo isomer is then isolated and purified, typically by column chromatography or distillation. A general procedure for the bromination of thiophene involves dissolving bromine in carbon tetrachloride and adding it dropwise to a cooled solution of thiophene in the same solvent.[3]

Applications in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[4][5] The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom in 4-Bromo-2-(difluoromethyl)thiophene serves as a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.

Key Reactions for Derivatization

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 4-Bromo-2-(difluoromethyl)thiophene is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the thiophene ring.

Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

Reaction: 4-Bromo-2-(difluoromethyl)thiophene is coupled with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base.

-

Reagents: 4-Bromo-2-(difluoromethyl)thiophene (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq), solvent (e.g., dioxane/water, toluene/water, DMF).

-

Procedure: To a degassed mixture of the solvent, base, and boronic acid, 4-Bromo-2-(difluoromethyl)thiophene and the palladium catalyst are added under an inert atmosphere. The reaction mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography. A general protocol for the Suzuki coupling of a bromothiophene derivative involves heating the reactants with a palladium catalyst and a base in a solvent mixture like 1,4-dioxane and water.[6]

Potential Signaling Pathway Engagement

While specific biological targets for derivatives of 4-Bromo-2-(difluoromethyl)thiophene are not explicitly detailed in the provided search results, the thiophene scaffold is known to be a key component in molecules targeting a wide range of biological pathways implicated in various diseases. Thiophene-containing compounds have shown activity as kinase inhibitors, GPCR modulators, and enzyme inhibitors. The unique electronic properties conferred by the difluoromethyl group can lead to enhanced binding interactions and improved pharmacokinetic profiles.

Caption: A hypothetical signaling pathway targeted by a derivative.

Conclusion

4-Bromo-2-(difluoromethyl)thiophene is a valuable and commercially available building block for the synthesis of novel, fluorinated heterocyclic compounds with potential applications in drug discovery. Its strategic use, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse chemical libraries for biological screening. The incorporation of the difluoromethylthiophene moiety offers a promising avenue for the development of next-generation therapeutics with enhanced properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-Bromo-2-(difluoromethyl)-thiophene (CAS Number: 627526-93-6). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS) of structurally related brominated and fluorinated thiophenes, alongside general principles of chemical stability and forced degradation studies.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. Degradation can be influenced by several factors, including temperature, light, humidity, pH, and the presence of oxidizing or reducing agents. For pharmaceutical and research applications, understanding a compound's stability is crucial for ensuring its purity, potency, and safety over time.

Forced degradation studies are a common methodology to investigate the intrinsic stability of a substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions to accelerate degradation and identify potential degradation products and pathways.[1][2][3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 627526-93-6 | [4] |

| Molecular Formula | C₅H₃BrF₂S | [4] |

| Molecular Weight | 213.04 g/mol | [4] |

| Predicted Density | ~1.7 g/mL | [5] |

| Predicted Melting Point | 16.30 °C | [5] |

| Predicted Boiling Point | ~207.1 °C at 760 mmHg | [5] |

Stability and Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed in a dry and well-ventilated place. | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Protect from light. | Thiophene and brominated compounds can be light-sensitive. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. | To prevent chemical reactions that could lead to degradation. |

Hypothetical Experimental Protocol: Forced Degradation Study

The following is a generalized protocol for a forced degradation study, which can be adapted to assess the stability of this compound.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (ACN) or other suitable organic solvent

-

pH meter

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at 80°C) for a defined period. Also, expose a solution of the compound to the same conditions.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques such as LC-MS and NMR to elucidate their structures.

-

Logical Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound.

Caption: General workflow for chemical stability assessment.

Conclusion

While specific experimental stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the known properties of related compounds. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light, while avoiding contact with strong reagents, will help to ensure its integrity. For applications requiring a detailed understanding of its stability, a forced degradation study as outlined in this guide would be a crucial step in establishing its degradation profile.

References

The Rising Potential of Difluoromethylated Thiophenes in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl group (CHF2) is of particular interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. When incorporated into heterocyclic scaffolds like thiophene, which is a privileged structure in numerous approved drugs, the potential for developing novel therapeutics with improved efficacy and safety profiles is significant. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of difluoromethylated thiophenes, serving as a comprehensive resource for researchers in drug discovery and development.

Synthesis of Difluoromethylated Thiophenes

The synthesis of difluoromethylated thiophenes can be approached through various strategies, primarily involving either the introduction of a difluoromethyl group onto a pre-existing thiophene ring or the construction of the thiophene ring already bearing the difluoromethyl moiety.

A common method for direct difluoromethylation involves the use of difluorocarbene precursors. For instance, sodium chlorodifluoroacetate can be thermally decomposed to generate difluorocarbene, which can then react with a suitable thiophene derivative.[1] Another approach utilizes visible-light-mediated reactions with reagents like sodium difluoromethanesulfinate (HCF2SO2Na) to achieve difluoromethylation of alkynes, which can then be cyclized to form the thiophene ring.[2]

Experimental Protocol: Synthesis of a Difluoromethylated Thiophene Derivative (General Procedure)

This protocol outlines a general approach for the synthesis of a difluoromethylated thiophene, inspired by common synthetic methodologies.

-

Starting Material Preparation: A suitably substituted thiophene precursor, for example, a hydroxythiophene, is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A slight excess of a suitable base (e.g., cesium carbonate) is added to the solution to deprotonate the starting material, forming the corresponding thiolate or phenolate.

-

Difluoromethylating Agent Addition: A difluoromethylating agent, such as sodium chlorodifluoroacetate, is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired difluoromethylated thiophene.[1]

General workflow for the synthesis of difluoromethylated thiophenes.

Biological Activities of Difluoromethylated Thiophenes

Thiophene-containing compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a difluoromethyl group can further enhance these activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of thiophene derivatives.[5][6] These compounds often exert their effects by inhibiting key enzymes involved in cancer progression, such as protein kinases, or by inducing apoptosis. The difluoromethyl group, with its unique electronic properties, can enhance the binding affinity of these compounds to their target proteins.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivative | Hep3B | 5.46 | [6] |

| Fused Thiophene Derivative (3b) | HepG2 | 3.105 | [7] |

| Fused Thiophene Derivative (3b) | PC-3 | 2.15 | [7] |

| Fused Thiophene Derivative (4c) | HepG2 | 3.023 | [7] |

| Fused Thiophene Derivative (4c) | PC-3 | 3.12 | [7] |

| Benzyl Urea Tetrahydrobenzo[b]thiophene | A549 | 9.00 | [5] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the difluoromethylated thiophene derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 24 to 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[9]

Antimicrobial Activity

Thiophene derivatives have also shown significant promise as antimicrobial agents.[2][8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophene Derivative (S1) | Staphylococcus aureus | 0.81 (µM/ml) | [8] |

| Thiophene Derivative (S1) | Bacillus subtilis | 0.81 (µM/ml) | [8] |

| Thiophene Derivative (S1) | Escherichia coli | 0.81 (µM/ml) | [8] |

| Thiophene Derivative (S4) | Candida albicans | 0.91 (µM/ml) | [8] |

| Thiophene Derivative (4) | Colistin-Resistant A. baumannii | 4 | [2] |

| Thiophene Derivative (5) | Colistin-Resistant A. baumannii | 4 | [2] |

| Thiophene Derivative (8) | Colistin-Resistant E. coli | 32 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the difluoromethylated thiophene derivative is prepared in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Difluoromethylated thiophenes can exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Kinase Signaling Pathways

Many thiophene derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3]

-

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiophene-based compounds have been shown to be potent inhibitors of VEGFR-2.[11][12] The difluoromethyl group can potentially enhance the binding of these inhibitors to the ATP-binding pocket of the kinase.

-

PI3K/AKT Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial pathway that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[13] Thiophene derivatives have been developed as selective inhibitors of PI3K, thereby blocking this pro-survival pathway.[14]

Inhibition of VEGFR-2 and PI3K/AKT signaling pathways.

Modulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various cancers.[1] Small molecules that can inhibit this pathway are therefore of great interest as potential anticancer agents. While direct evidence for difluoromethylated thiophenes is emerging, the thiophene scaffold is a promising starting point for the design of Wnt signaling inhibitors.

Potential modulation of the Wnt/β-catenin signaling pathway.

Conclusion